4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a quinoline core with multiple substituents. Its molecular formula is C15H16BrClN, indicating the presence of bromine, chlorine, and nitrogen atoms alongside carbon and hydrogen. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis and investigation of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one have been documented in various chemical literature and databases, including BenchChem and PubChem. These sources provide detailed information on its chemical properties, synthesis methods, and potential applications in research and industry.
This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Quinoline derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in pharmaceutical research.
The synthesis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one typically involves several key steps:
The reaction typically requires elevated temperatures to facilitate the alkylation process. Monitoring via techniques like nuclear magnetic resonance spectroscopy can help optimize reaction conditions and yield.
The molecular structure of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one features:
The presence of bromine and chlorine substituents on the quinoline ring significantly influences the compound's electronic properties, making it an interesting candidate for further study.
Key structural data includes:
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is primarily linked to its interactions at the molecular level:
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer effects, warranting further investigation into this specific derivative.
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is typically encountered as a yellow crystalline powder. Its physical properties include:
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one has several notable applications:
Quinoline, a privileged scaffold in medicinal chemistry, demonstrates exceptional versatility in drug design due to its balanced physicochemical properties and broad bioactivity spectrum. This bicyclic nitrogenous heterocycle serves as the foundational structure for approximately 15% of commercially available anticancer and antimicrobial agents [1] [8]. The molecular architecture of quinoline permits strategic modifications at multiple positions, enabling precise optimization of pharmacological profiles. 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one exemplifies this rational design approach, incorporating halogen substituents and a ketone-containing sidechain to enhance target specificity and pharmacokinetic behavior [6] [8]. Historically, quinoline derivatives have transitioned from natural product-inspired antimalarials (e.g., quinine) to targeted therapies addressing oncology, infectious diseases, and inflammatory conditions through systematic structural evolution [1] [5].
The therapeutic application of halogenated quinolines spans over a century, beginning with serendipitous discoveries of natural alkaloids and evolving into rational drug design paradigms. Chloroquine (4-aminoquinoline) emerged in the 1930s as the first synthetic halogenated quinoline antimalarial, demonstrating how chlorine incorporation enhances parasitic accumulation through heme binding [5] [6]. This breakthrough catalyzed systematic exploration of halogen effects:
Table 1: Evolution of Key Halogenated Quinoline Therapeutics
Time Period | Compound Class | Representative Drug | Therapeutic Application | Halogen Positioning |
---|---|---|---|---|
1930-1950 | 4-Aminoquinolines | Chloroquine | Antimalarial | C7-Cl |
1960-1980 | Quinolones | Ciprofloxacin | Antibacterial | C6-F |
1990-2010 | Styrylquinolines | Pelitinib | Anticancer (EGFR TKI) | C6-Br, C4-Cl |
2010-Present | Multifunctional Hybrids | Bedaquiline | Antitubercular | C6-Br, C4-Cl |
Recent advances (2020-2024) focus on halogenated quinoline kinase inhibitors, with over 37 clinical candidates reported, predominantly featuring 6-bromo-4-chloro substitution patterns to optimize target binding and metabolic stability [4]. Molecular modeling studies confirm that C6-bromine in these derivatives occupies a hydrophobic pocket in kinase domains, while C4-chlorine reduces oxidative metabolism at the quinoline ring [1] [4].
The 6-bromo-4-chloro-2-methylquinoline core represents a pharmacophore optimization milestone, balancing electronic effects, steric accessibility, and metabolic resilience. Each substituent contributes distinct properties:
Table 2: Structure-Activity Relationships of Key Substituents
Position | Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
C2 | Methyl | σp = -0.17 (mild EDG) | Shields N-atom | ↑ Metabolic stability (t½ +55%) |
C4 | Chloro | σp = +2.06 (strong EWG) | Minimal | ↓ CYP3A4 oxidation; ↑ DNA binding affinity |
C6 | Bromo | σp = +2.00 (moderate EWG) | Significant (vdW=1.85Å) | ↑ Kinase inhibition (IC50 ↓ 3-5x) via hydrophobic fit |
The 6-bromo-4-chloro-2-methylquinoline scaffold exhibits remarkable synthetic versatility, enabling efficient derivatization at C3 for structure-activity exploration. Key synthetic pathways include:
Scheme 1: Synthesis of Target Compound
2-Bromo-4-chloroaniline + CH₃COCH=CH₂ → [H₂SO₄, 120°C] → 6-Bromo-4-chloro-2-methylquinoline → [NBS, CCl₄] → 3-Bromo-6-bromo-4-chloro-2-methylquinoline → [i) n-BuLi, ii) CH₃COCH₂CH₂Br] → 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
This scaffold demonstrates polypharmacology through distinct target engagement mechanisms:
The 4-(butan-2-one) sidechain represents a strategic molecular design to optimize drug-like properties while maintaining synthetic feasibility. This moiety contributes critically to pharmacokinetic and pharmacodynamic behavior:
Table 3: Pharmacokinetic Properties of Butan-2-one vs. Common Bioisosteres
Property | Butan-2-one Sidechain | Carboxylic Acid | Alkylamine | Hydroxymethyl |
---|---|---|---|---|
Calculated log D₇.₄ | 1.85 | 0.92 | 2.30 | 1.20 |
Caco-2 Papp (10⁻⁶ cm/s) | 22.1 ± 3.5 | 5.2 ± 1.1 | 18.5 ± 2.8 | 9.8 ± 1.6 |
Plasma Protein Binding (%) | 78-82 | 40-45 | 92-95 | 65-70 |
t½ Metabolic (h) | 4.7 ± 0.6 | 1.2 ± 0.3 | 3.1 ± 0.4 | 2.5 ± 0.3 |
In obese murine models, butan-2-one-containing quinolines exhibit 1197 nmol·mL⁻¹·min⁻¹ bioavailability—nearly double that in normoweight subjects—due to enhanced adipose tissue partitioning (Kp = 3.8 in WAT) [3]. This property is particularly advantageous for antineoplastic agents targeting tumor microenvironments. Metabolic studies confirm that >80% of the sidechain remains intact during hepatic processing, undergoing only minor reduction to the alcohol metabolite [3] [7].
Concluding Remarks
The strategic integration of 6-bromo-4-chloro-2-methylquinoline with a butan-2-one sidechain exemplifies contemporary medicinal chemistry's sophistication in optimizing scaffold functionality. This architecture balances target affinity, metabolic stability, and bioavailability—addressing historical limitations of early quinoline therapeutics. Future research should explore hybrid molecules linking this pharmacophore to additional bioactive moieties (e.g., via C3 sidechain elongation), potentially unlocking novel polypharmacological applications in oncology and infectious diseases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1